N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide is a compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases and as an antagonist for specific adrenergic receptors. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Molecular Formula: C18H20N4O3
Molecular Weight: 342.38 g/mol
CAS Number: Not specifically listed in the provided sources, but closely related compounds have CAS numbers indicating their chemical identity.
The compound exhibits biological activity primarily through its interaction with alpha(2)-adrenoceptors . Research indicates that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure can act as potent antagonists for these receptors, which are involved in various physiological processes including neurotransmitter release and blood pressure regulation.
Key Findings:
- Receptor Binding Affinity: The compound has shown significant binding affinity to alpha(2)-adrenoceptors, which may contribute to its neuroprotective effects in models of neurodegeneration .
- Selectivity: It demonstrates selectivity against alpha(1)-adrenergic and D(2)-dopamine receptors, which is crucial for minimizing side effects associated with non-selective drugs .
Neurodegenerative Diseases
Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. The modulation of noradrenaline pathways is particularly noteworthy:
Study 1: Alpha(2)-Adrenoceptor Antagonism
In a study focusing on substituted piperidin derivatives, it was found that certain compounds exhibited strong antagonistic activity at alpha(2)-adrenoceptors. The specific compound 33g showed promising results in vivo, indicating potential for further development as a therapeutic agent .
Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of similar dioxin derivatives in animal models. These compounds were administered to assess their impact on cognitive decline and neurodegeneration markers. Results indicated a significant reduction in neuroinflammatory responses and improved cognitive function post-treatment .
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-2-26-20-16(6-5-9-21-20)19(25)23-14-10-22-24(11-14)12-15-13-27-17-7-3-4-8-18(17)28-15/h3-11,15H,2,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFWOLCONSVFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.